molecular formula C15H9ClO3 B14856876 7-Chloro-2-(4-hydroxyphenyl)-4H-chromen-4-one

7-Chloro-2-(4-hydroxyphenyl)-4H-chromen-4-one

Cat. No.: B14856876
M. Wt: 272.68 g/mol
InChI Key: QNFPDDZFAFQMNF-UHFFFAOYSA-N
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Description

7-Chloro-2-(4-hydroxyphenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(4-hydroxyphenyl)-4H-chromen-4-one typically involves the condensation of 4-hydroxyacetophenone with 7-chloro-4-chloro-3-formylchromone under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The mixture is refluxed for several hours, followed by purification through recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(4-hydroxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group can be reduced to form a hydroxyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

7-Chloro-2-(4-hydroxyphenyl)-4H-chromen-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential anticancer and antimicrobial activities.

    Industry: Used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(4-hydroxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: Scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways such as the MAPK/ERK pathway.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: Known for its anticancer and cardioprotective effects.

    Luteolin: Exhibits anti-inflammatory and neuroprotective activities.

Uniqueness

7-Chloro-2-(4-hydroxyphenyl)-4H-chromen-4-one is unique due to the presence of the chlorine atom, which can enhance its biological activity and provide opportunities for further chemical modifications.

Properties

Molecular Formula

C15H9ClO3

Molecular Weight

272.68 g/mol

IUPAC Name

7-chloro-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C15H9ClO3/c16-10-3-6-12-13(18)8-14(19-15(12)7-10)9-1-4-11(17)5-2-9/h1-8,17H

InChI Key

QNFPDDZFAFQMNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)Cl)O

Origin of Product

United States

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